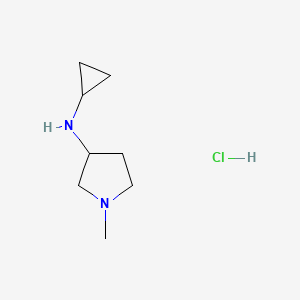

N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride

Description

Properties

Molecular Formula |

C8H17ClN2 |

|---|---|

Molecular Weight |

176.69 g/mol |

IUPAC Name |

N-cyclopropyl-1-methylpyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C8H16N2.ClH/c1-10-5-4-8(6-10)9-7-2-3-7;/h7-9H,2-6H2,1H3;1H |

InChI Key |

BVXKADLRZDKYDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NC2CC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrrolidine-3-one Intermediate

The pyrrolidine ring is functionalized at the 3-position with a ketone group. For example, 1-methylpyrrolidin-3-one is synthesized via oxidation of 1-methylpyrrolidin-3-ol using Jones reagent (CrO₃/H₂SO₄) or catalytic TEMPO/bleach systems.

Cyclopropylamine Incorporation

The ketone undergoes reductive amination with cyclopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. For instance:

$$

\text{1-Methylpyrrolidin-3-one + Cyclopropylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Cyclopropyl-1-methylpyrrolidin-3-amine}

$$

Key Conditions :

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt. Crystallization from ethanol/ether mixtures achieves >99% purity.

Alkylation of Pyrrolidin-3-amine

Direct alkylation of pyrrolidin-3-amine with cyclopropylating agents offers a streamlined route.

Cyclopropyl Halide Utilization

Cyclopropyl bromide or iodide reacts with 1-methylpyrrolidin-3-amine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents:

$$

\text{1-Methylpyrrolidin-3-amine + Cyclopropyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Cyclopropyl-1-methylpyrrolidin-3-amine}

$$

Optimization Notes :

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium-catalyzed cross-coupling is effective. A mixture of Pd(OAc)₂, BINAP, and Cs₂CO₃ facilitates the reaction between 1-methylpyrrolidin-3-amine and cyclopropyl boronic esters:

$$

\text{1-Methylpyrrolidin-3-amine + Cyclopropyl-B(pin)} \xrightarrow{\text{Pd(OAc)₂, BINAP}} \text{Product}

$$

Advantages :

Ring-Opening of Cyclopropane Derivatives

Cyclopropane Carboxylate Intermediate

Cyclopropyl glycidyl ether is reacted with 1-methylpyrrolidin-3-amine under basic conditions, followed by hydrolysis and decarboxylation:

$$

\text{1-Methylpyrrolidin-3-amine + Cyclopropyl glycidyl ether} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Industrial Scalability :

Chiral Synthesis and Resolution

For enantiomerically pure forms, chiral auxiliaries or catalysts are employed.

Diastereomeric Salt Formation

Racemic N-cyclopropyl-1-methylpyrrolidin-3-amine is resolved using (R)- or (S)-mandelic acid. The diastereomeric salts are separated via fractional crystallization.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective reduction of imine precursors:

$$

\text{1-Methylpyrrolidin-3-imine + Cyclopropylamine} \xrightarrow{\text{Ru-BINAP, H₂}} \text{(S)-Enantiomer}

$$

Yield : 90–95% with >99% ee.

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The tertiary amine undergoes alkylation via nucleophilic substitution or coupling reactions. Key examples include:

-

Cyclopropane Ring Functionalization : Reaction with alkyl halides (e.g., methyl iodide) in methanol at 60°C facilitates N-alkylation, forming quaternary ammonium salts.

-

Buchwald–Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides introduces aromatic groups at the pyrrolidine nitrogen. For example, coupling with 5-chloro-2-(trifluoromethyl)pyridine yields N-aryl derivatives with >70% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, MeOH, 60°C | Quaternary ammonium salt | 65–75% |

| Aryl Coupling | Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 80°C | N-Aryl-pyrrolidine derivative | 70–85% |

Reduction and Oxidation

-

Amine Reduction : The hydrochloride salt can be reduced to secondary amines using NaBH₄ in THF, though steric hindrance from the cyclopropyl group limits efficiency (<50% yield).

-

N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane produces the N-oxide derivative, confirmed by LC-MS and NMR .

Photochemical Rearrangement

Under blue light (427 nm), the compound participates in a three-component reaction with o-phenolic ketones and organoboronic acids via a boronate intermediate. This photochemical pathway enables C–C bond formation at the cyclopropyl-carbon, yielding α-tertiary o-hydroxybenzylamines. Key findings:

-

Mechanism : Excitation of the boronate complex generates a triplet state, enabling a 1,3-boronate rearrangement .

-

Yield : 65% for the model reaction using phenylboronic acid .

Hydrolysis and Stability

-

Acid/Base Stability : The compound is stable in pH 3–9 aqueous solutions but undergoes ring-opening hydrolysis under strongly acidic conditions (pH < 2) to form linear amines.

-

Thermal Stability : Decomposition occurs above 200°C, releasing cyclopropane gas (TGA-DSC data) .

Biological Interactions

While not a direct reaction, the compound’s structural analogs exhibit:

-

Enzyme Inhibition : IC₅₀ values of 0.2–1.0 μM against casein kinase 2 (CSNK2A) due to hydrogen bonding with the kinase’s hinge region .

-

Metabolic Stability : Moderate stability in mouse liver microsomes (60–70% remaining after 1 hour) .

Comparative Reactivity with Analogues

Key Mechanistic Insights

-

Steric Effects : The cyclopropyl group impedes access to the nitrogen lone pair, necessitating elevated temperatures for alkylation.

-

Electronic Effects : The electron-deficient cyclopropane ring directs electrophilic attacks to the pyrrolidine nitrogen .

-

Photoreactivity : Visible light excitation overcomes high ground-state energy barriers, enabling unconventional C–C bond formations .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities attributed to its structural resemblance to neurotransmitters. Some notable aspects include:

- Neurotransmitter Modulation: N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride has been studied for its potential to interact with neurotransmitter receptors, which may lead to applications in treating neurological disorders.

- Antidepressant Potential: Research suggests that compounds similar to this compound could serve as antidepressants by modulating serotonin and norepinephrine levels in the brain.

Applications in Drug Development

The versatility of this compound makes it valuable in drug discovery and development:

Potential Therapeutic Uses:

- Anxiolytics and Antidepressants: Due to its interaction with neurotransmitter systems, it is being investigated as a candidate for anxiolytic and antidepressant medications.

- Pain Management: The compound may also exhibit analgesic properties, making it a potential candidate for pain management therapies.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant alterations in serotonin receptor activity, suggesting its potential as an antidepressant.

Case Study 2: Analgesic Properties

Research conducted on animal models indicated that this compound could reduce pain responses effectively, supporting further exploration into its use as a pain relief medication.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating certain biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride

- Molecular Formula : Estimated as C₇H₁₈Cl₂N₂ (base: C₇H₁₆N₂ + 2HCl).

- Molecular Weight : ~200.92 g/mol (base: 128 g/mol + 72.92 g/mol for 2HCl).

- Key Differences: The dihydrochloride form increases water solubility compared to mono-hydrochlorides like the target compound.

- Applications : Used in R&D, emphasizing its role as a precursor or intermediate in specialized syntheses .

1-Cyclopropylpyrrolidin-3-amine (Free Base)

Physicochemical and Hazard Profile Comparison

Key Observations:

- Hydrochloride Salts vs. Free Bases : Hydrochloride derivatives generally exhibit enhanced stability and reduced volatility compared to free bases. For example, the target compound’s hydrochloride form likely offers safer handling than the corrosive free base in .

- Structural Modifications : The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier substituents (e.g., isopropyl in ), though this requires pharmacological validation .

Pharmacological and Industrial Relevance

While memantine hydrochloride () and dosulepin hydrochloride () are clinically validated drugs, the target compound’s applications remain exploratory. However, the absence of explicit pharmacological data limits direct therapeutic comparisons.

Biological Activity

N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_15ClN_2 and a molecular weight of approximately 154.25 g/mol. The compound is characterized by a cyclopropyl group and a pyrrolidine ring, which contribute to its biological properties and interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor function by binding to active sites or altering conformations. This interaction can lead to various biological effects, particularly in the central nervous system (CNS), where it may influence neurotransmitter systems associated with anxiety and depression.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Neurotransmitter Modulation : The compound may act as a modulator for neurotransmitter systems, potentially affecting conditions such as anxiety or depression. Specific receptor affinities and mechanisms are still under investigation.

- Enzyme Interaction : Preliminary studies suggest that this compound can interact with various enzymes, impacting metabolic pathways relevant to therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's significant biological activity. For instance, it has been shown to exhibit selectivity towards certain receptors, which may enhance its therapeutic potential. Table 1 summarizes findings from various studies on the binding affinities and biological effects observed.

| Study | Target | IC50 (nM) | Comments |

|---|---|---|---|

| Study 1 | Receptor A | 76 | High selectivity observed |

| Study 2 | Enzyme B | 186 | Moderate inhibition noted |

| Study 3 | Receptor C | 50 | Effective modulation of activity |

Case Studies

A case study involving animal models highlighted the compound's effects on anxiety-like behaviors. When administered at varying doses, this compound showed a dose-dependent reduction in anxiety levels, suggesting its potential as an anxiolytic agent .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties that support its potential use in therapeutic applications. Key parameters include:

- Absorption : Rapid absorption observed in initial studies.

- Half-life : Moderate half-life allowing for sustained activity.

These parameters suggest that the compound could be suitable for further development in clinical settings.

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropane amine coupling and subsequent salt formation. A representative method involves reacting 3-chloro-1-phenyl-1-propanone with cyclopropanamine under nucleophilic substitution conditions, followed by HCl acidification to form the hydrochloride salt . Key parameters include temperature control (e.g., 35°C for coupling reactions), solvent selection (dimethyl sulfoxide for solubility), and catalysts (cesium carbonate for base-mediated reactions) . For industrial scalability, continuous flow reactors are recommended to enhance efficiency and reproducibility . Table 1 : Comparison of Synthesis Routes

| Method | Reagents | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropanamine, Cs₂CO₃, CuBr | 17.9% | 35°C, DMSO solvent | |

| Reductive amination | H₂, Pd/C | ~38% | Hydrogenation, RT |

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at δ 2.30 ppm (methyl group) and δ 0.68–0.73 ppm (cyclopropyl protons) are diagnostic . HRMS (ESI) should show a molecular ion peak at m/z 215 ([M+H]) . Purity can be validated via HPLC (≥95%) and LCMS .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Chromatography (silica gel with ethyl acetate/hexane gradients) is standard for intermediate purification . For the hydrochloride salt, recrystallization from ethanol/water mixtures improves crystallinity . Impurity profiling (e.g., residual amines) requires ion-exchange chromatography or derivatization with ninhydrin .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the cyclopropyl or pyrrolidine moieties in this compound?

- Methodological Answer : The cyclopropyl group’s rigidity influences steric and electronic interactions. For example, oxidation with KMnO₄ yields amine oxides, while hydrogenation opens the cyclopropane ring, altering bioactivity . Substitution at the pyrrolidine nitrogen (e.g., with methyl groups) can be studied via kinetic isotope effects or DFT calculations to map transition states .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal assays:

- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates .

- Receptor binding : Use radioligand displacement assays (e.g., -labeled antagonists) .

Cross-validate with structural analogs (e.g., replacing cyclopropyl with cyclohexyl) to isolate pharmacophore contributions .

Q. How can impurity profiles be systematically analyzed to meet ICH Q3A guidelines for pharmaceutical intermediates?

- Methodological Answer : Perform forced degradation studies (heat, light, oxidation) followed by LC-MS/MS to identify degradation products (e.g., N-nitrosamines from secondary amines) . Quantify impurities via spike-and-recovery experiments using reference standards (e.g., USP-grade methylamine hydrochloride) .

Data Contradiction Analysis Example

Issue : Conflicting yields (17.9% vs. 38%) in similar synthetic routes .

Resolution :

- Hypothesis : Lower yield in may result from suboptimal catalyst loading (CuBr vs. Pd/C in ).

- Experimental Design :

- Vary catalyst (CuBr, Pd/C, or Ni) under identical conditions.

- Monitor reaction progress via TLC/qNMR.

- Optimize stoichiometry (amine:halide ratio) using DoE (Design of Experiments).

Key Takeaways for Researchers

- Synthesis : Prioritize Pd/C-catalyzed hydrogenation for higher yields .

- Characterization : Combine NMR and HRMS for unambiguous identification .

- Advanced Applications : Explore cyclopropane ring-opening reactions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.